N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide
Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 5-ethyl-1,3,4-oxadiazol-2-yl group and two fluorine atoms on the benzene ring, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and more .
Mode of Action
It’s known that oxadiazole derivatives can interact with various targets depending on their structure . For instance, some oxadiazole derivatives have been found to inhibit acetylcholinesterase, a key enzyme in the nervous system .
Biochemical Pathways
Given the broad spectrum of biological activities associated with oxadiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The synthesized oxadiazole derivatives were screened for anticancer activity, and the most active compounds were found to be less toxic . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
Oxadiazole derivatives have been found to exhibit anticancer activity . For instance, one study found that certain oxadiazole derivatives inhibited the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic conditions to form the oxadiazole ring.
Substitution on the benzene ring:
Coupling reaction: The final step involves coupling the 5-ethyl-1,3,4-oxadiazol-2-yl group with the difluorobenzamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as:
N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,3-difluorobenzamide: Similar structure but with different positions of fluorine atoms, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-15-21-22-17(24-15)10-3-6-12(7-4-10)20-16(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJWBTYXXKPOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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